6-Aminonicotinic acid

Overview

Description

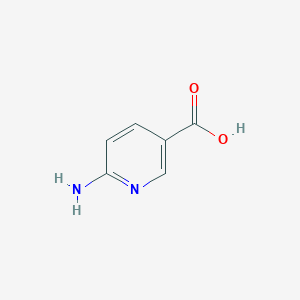

6-Aminonicotinic acid (6ANA, C₆H₆N₂O₂) is a pyridine derivative with a carboxyl group at position 3 and an amino group at position 6 . It is synthesized via ammonolysis of 6-chloronicotinic acid and is sparingly soluble in most solvents . Its decomposition above 300°C yields 2-aminopyridine and CO₂ . 6ANA serves as a critical intermediate in pharmaceuticals, agrochemicals, and animal feed additives . Pharmacologically, it exhibits GABA(A) receptor agonist activity and modulates epigenetic states in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminonicotinic acid can be synthesized through several methods. One common method involves the electrochemical reduction of 2-amino-5-bromo or 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode . Another method involves the hydrolysis of ethyl 6-aminonicotinate using sodium hydroxide in methanol at room temperature for 18 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization from aqueous acetic acid and dried in vacuo at 70°C .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinonoid compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Aminonicotinic acid serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its derivatives have been explored for their potential to enhance drug efficacy and reduce toxicity.

Case Study: Anticancer Properties

Research has demonstrated that certain esters of 6-ANA can reverse epigenetic modifications in pancreatic cancer cells. For instance, one compound derived from 6-ANA showed potent antiproliferative activity while being less toxic to primary neurons compared to traditional treatments like 6-aminonicotinamide (6AN) . This suggests a promising therapeutic potential for targeting distant metastatic cells.

Biochemical Research

In biochemical studies, 6-ANA is utilized to investigate enzyme activity and metabolic pathways. It helps researchers understand biological processes and develop new therapeutic strategies.

Metabolic Pathways

Studies have shown that 6-ANA can be metabolized by Escherichia coli, contributing to the understanding of its bacteriostatic effects through the pyridine nucleotide cycle . This metabolism leads to the formation of 6-aminonicotinamide adenine dinucleotide (6-amino-NAD) and its phosphate form, which are known inhibitors of certain dehydrogenases.

Agricultural Chemistry

The compound is also being explored for its potential in developing new agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for more effective pest control solutions.

Material Science

In material science, 6-ANA is incorporated into the development of novel materials, such as polymers and coatings. These materials can exhibit improved durability and functionality across various applications.

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in research and quality control processes.

Data Table: Applications Overview

Mechanism of Action

6-Aminonicotinic acid exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of bacterial growth. Additionally, it interferes with glycolysis, resulting in ATP depletion and enhancing the effects of DNA-crosslinking chemotherapy drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid (Niacin)

- Structural Differences: Nicotinic acid (C₆H₅NO₂) lacks the amino group at position 6, retaining only the carboxyl group at position 3.

- Biological Roles: Nicotinic acid is a vitamin (B3) essential for NAD⁺ synthesis and lipid metabolism . 6ANA inhibits Staphylococcus aureus growth by blocking p-aminobenzoic acid utilization; this inhibition is reversed by nicotinic acid or nicotinamide at 0.01–0.1× concentrations .

- Therapeutic Use : Nicotinic acid treats hyperphosphatemia in dialysis patients , whereas 6ANA derivatives target GABA(A) receptors and cancer epigenetics .

6-Aminonicotinamide (6AN)

- Structural Differences : 6AN replaces the carboxyl group of 6ANA with an amide.

- Metabolism and Toxicity: 6AN is converted intracellularly to a toxic NAD⁺ analog, disrupting NAD⁺-dependent processes . In contrast, 6ANA esters (e.g., 5a–i) hydrolyze into 6ANA, which enters the Preiss-Handler pathway to form 6-amino-NADP⁺, reversing epigenetic dysregulation in pancreatic cancer .

- Pharmacological Effects : 6AN causes neurotoxicity, while 6ANA esters show promise in restoring histone H3K9me3 methylation .

Positional Isomers: 2- and 4-Aminonicotinic Acids

- Structural Differences: These isomers have amino groups at positions 2 or 4 instead of 6.

- Receptor Binding: Alkylated 2- and 4-amino analogues of 6ANA exhibit lower GABA(A) receptor affinity (Kᵢ = 1.1–24 µM) compared to 6ANA’s tetrahydroisoquinoline derivative (Kᵢ = 0.044 µM) . The stereochemical arrangement of the amino group critically influences receptor activation .

Nicotinamide

- Structural Differences : Nicotinamide is the amide derivative of nicotinic acid.

- Functional Contrast: Nicotinamide reverses 6ANA-induced growth inhibition in S. aureus .

Pharmacological and Enzymatic Comparisons

GABA(A) Receptor Agonism

| Compound | Target | Binding Affinity (Kᵢ) | Activity |

|---|---|---|---|

| 6ANA | GABA(A) | 1.1–24 µM | Moderate agonist |

| 6ANA-THIQ derivative | GABA(A) | 0.044 µM | Potent agonist |

| Isoguvacine (standard) | GABA(A) | ~0.1 µM | Reference agonist |

The tetrahydroisoquinoline (THIQ) derivative of 6ANA shows 25–50× higher affinity than 6ANA itself, highlighting the importance of ring saturation in receptor interaction .

Enzymatic Substrate Specificity

- QAPRTase (Quinolinate Phosphoribosyltransferase): 6ANA is a substrate for QAPRTase mutants (e.g., K185A), albeit with 2000× lower activity than quinolinate .

Metabolic Pathways and Toxicity Profiles

In Salmonella, mutations in nadB or pncA/B confer resistance to 6AN by disrupting its conversion to toxic metabolites .

Chemical and Physical Properties

| Property | 6ANA | Nicotinic Acid | 6AN |

|---|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | C₆H₅NO₂ | C₆H₇N₃O |

| Solubility | Sparingly soluble | Highly soluble | Moderate solubility |

| Key Functional Groups | 3-carboxy, 6-amino | 3-carboxy | 3-carboxy, 6-amide |

| Thermal Stability | Decomposes >300°C | Stable up to 236°C | Stable up to 250°C |

Biological Activity

6-Aminonicotinic acid (6-ANA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 6-ANA, focusing on its pharmacological effects, mechanisms of action, and implications in various fields such as cancer research and neurobiology.

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- CAS Number : 3167-49-5

6-ANA is structurally related to nicotinic acid and possesses a carboxylate group that influences its solubility and permeability across cell membranes, which is critical for its biological activity.

6-ANA exhibits several mechanisms of action, primarily through its role as a GABAA receptor agonist , with a reported Ki value of 4.4 nM, indicating strong binding affinity . This interaction can lead to various neurophysiological effects, including modulation of neurotransmitter release and potential anxiolytic properties.

Inhibition of Metabolic Enzymes

Recent studies have highlighted the role of 6-ANA in inhibiting key metabolic enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) . These enzymes are crucial in the oxidative phase of the pentose phosphate pathway (oxPPP), which is often upregulated in cancer cells. By inhibiting these enzymes, 6-ANA can potentially disrupt metabolic pathways that support tumor growth .

Anticancer Properties

Research has demonstrated that 6-ANA can reverse epigenetic modifications associated with cancer progression. In particular, it has been shown to increase levels of histone 3 lysine 9 trimethylation (H3K9me3), a marker associated with transcriptional repression in pancreatic ductal adenocarcinoma (PDAC) models. This effect suggests that 6-ANA may impede cell growth and tumorigenesis by restoring normal epigenetic states .

Case Study: Pancreatic Ductal Adenocarcinoma

A study focused on patient-derived PDAC samples revealed that treatment with 6-ANA led to significant changes in chromatin states and gene expression profiles. The compound was able to reverse the reprogrammed chromatin state in distant metastases, thereby inhibiting tumor growth in both two-dimensional (2D) and three-dimensional (3D) culture systems .

Neurotoxicity Concerns

Despite its promising anticancer properties, the therapeutic utility of 6-ANA is limited by its neurotoxic effects observed in both clinical and preclinical studies. This raises concerns regarding its safety profile when used in higher concentrations or prolonged treatments .

Summary of Biological Activities

| Activity | Description |

|---|---|

| GABAA Receptor Agonism | Strong binding affinity; potential anxiolytic effects |

| Enzyme Inhibition | Inhibits G6PD and 6PGD; disrupts metabolic pathways in cancer |

| Epigenetic Reprogramming | Reverses H3K9me3 loss; restores normal gene expression in cancer cells |

| Neurotoxicity | Documented adverse effects limit therapeutic applications |

Future Directions

The exploration of derivatives and esters of 6-ANA may provide avenues to mitigate neurotoxicity while retaining anticancer efficacy. For instance, alkyl esters derived from 6-ANA have been investigated for their ability to penetrate cell membranes more effectively than the parent compound, potentially enhancing their therapeutic profile .

Q & A

Q. Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 6-Aminonicotinic acid?

Answer:

The purity and structure of this compound (6-ANA) are typically validated using a combination of:

- High-Performance Liquid Chromatography (HPLC) to quantify purity (>97-98% as per industrial standards) and detect impurities .

- Nuclear Magnetic Resonance (1H-NMR) to confirm molecular structure and identify functional groups, with suppliers often providing NMR reports .

- Mass Spectrometry (LC-MS/MS) for accurate molecular weight determination and fragmentation pattern analysis .

- Elemental Analysis to verify empirical formula (C₆H₆N₂O₂) .

For stability testing, thermal gravimetric analysis (TGA) and UV-Vis spectroscopy assess decomposition under varying conditions .

Q. Basic: How should this compound be stored to maintain experimental reproducibility?

Answer:

- Storage Conditions : Store in a desiccator at 2-8°C, protected from light and moisture to prevent degradation .

- Handling : Use inert gas (e.g., nitrogen) purging during weighing to avoid hygroscopic effects.

- Stability Monitoring : Regularly test stored batches using HPLC to detect hydrolysis or oxidation, especially if used in long-term studies .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., ~1.0 g/L in water at 20°C vs. higher solubility in DMSO) arise from:

- Solvent Polarity : Use Hansen solubility parameters to optimize solvent selection for specific applications .

- pH-Dependent Solubility : Conduct pH-solubility profiling (e.g., in buffers from pH 1.2 to 7.4) to identify ionizable groups influencing dissolution .

- Temperature Control : Validate solubility under controlled temperatures (±0.5°C) using dynamic light scattering (DLS) to detect aggregation .

Q. Advanced: What experimental strategies are effective for studying 6-ANA's interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for enzyme inhibition studies .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Fluorescence Polarization : Monitor conformational changes in target proteins upon 6-ANA binding .

- Co-crystallization Trials : Use X-ray crystallography to resolve 3D structures of 6-ANA-protein complexes, though crystallization may require derivatization (e.g., methyl ester formation) .

Q. Basic: What synthetic routes are commonly employed for this compound production?

Answer:

- Chemical Synthesis :

- Natural Product Isolation : Rarely reported, but potential extraction from microbial sources requires metabolomic screening (e.g., LC-MS-based dereplication) to distinguish from synthetic analogs .

Q. Advanced: How can batch-to-batch variability in 6-ANA samples impact experimental outcomes, and how is it mitigated?

Answer:

Variability arises from:

- Residual Solvents : Use gas chromatography (GC) to detect traces of synthesis solvents (e.g., DMF, THF) .

- Impurity Profiles : Compare HPLC chromatograms against reference standards (e.g., USP-grade) to identify side products (e.g., 5-aminonicotinic acid isomers) .

- Statistical Quality Control : Implement ANOVA testing across multiple batches to ensure consistency in cell-based assays .

Q. Advanced: What metabolomic approaches are used to identify 6-ANA derivatives in biological systems?

Answer:

- LC-HRMS/MS : Untargeted metabolomics with fragmentation trees to detect phase I/II metabolites (e.g., acetylated or glucuronidated derivatives) .

- Stable Isotope Tracing : Use ¹³C-labeled 6-ANA to track incorporation into nucleotide pools or NAD+ biosynthesis pathways .

- Molecular Networking : Compare MS/MS spectra against public databases (e.g., GNPS) to annotate novel derivatives .

Properties

IUPAC Name |

6-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIFWRHIEBXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Record name | 6-aminonicotinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062882 | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-49-5 | |

| Record name | 6-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VR2O1OK60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.